N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide
Description
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-14(24)22-17-5-4-6-18(13-17)23-20(25)12-15-7-8-19-16(11-15)9-10-21(2,3)26-19/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
DKQVIZLARCXJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C |
Origin of Product |
United States |
Preparation Methods
Chromene Ring Formation
Resorcinol undergoes Prins cyclization with 3-methylbut-2-enal in the presence of acetic acid and sulfuric acid at 80–100°C for 6–8 hours. This forms 2,2-dimethylchroman-6-ol, confirmed by NMR (δ 6.7–6.9 ppm for aromatic protons).
Introduction of Acetic Acid Side Chain
The hydroxyl group of 2,2-dimethylchroman-6-ol is converted to a bromide using PBr₃ in dichloromethane (0°C, 2 hours). Subsequent nucleophilic substitution with ethyl cyanoacetate in dimethylformamide (DMF) with K₂CO₃ (80°C, 12 hours) yields ethyl 2-(2,2-dimethylchromen-6-yl)cyanoacetate. Hydrolysis with 6M HCl at reflux for 4 hours produces the target acetic acid derivative (yield: 68–72%).
Table 1: Physical Properties of 2-(2,2-Dimethylchromen-6-yl)acetic Acid
| Property | Value |
|---|---|
| Molecular Weight | 220.26 g/mol |
| Melting Point | 142–145°C |
| Solubility | DMSO, Ethanol, Chloroform |
Preparation of 3-Acetylaminoaniline
The aniline component is synthesized through selective acetylation and reduction.
Protection of Amine Group
3-Nitroaniline is acetylated using acetic anhydride in pyridine (room temperature, 4 hours) to form N-(3-nitrophenyl)acetamide (yield: 92%). Excess reagents are removed via vacuum distillation.
Reduction of Nitro Group
Catalytic hydrogenation of N-(3-nitrophenyl)acetamide with 10% Pd/C in ethanol under H₂ (50 psi, 25°C, 3 hours) yields N-(3-aminophenyl)acetamide . The product is purified via recrystallization from ethanol/water (1:3 v/v).
Amide Bond Formation
The final step involves coupling the chromene-acetic acid with 3-acetylaminoaniline.
Activation of Carboxylic Acid
2-(2,2-Dimethylchromen-6-yl)acetic acid (1 equiv) is activated with thionyl chloride (SOCl₂, 2 equiv) in anhydrous dichloromethane (40°C, 2 hours). The resultant acid chloride is isolated by rotary evaporation.
Coupling Reaction
The acid chloride is reacted with 3-acetylaminoaniline (1.2 equiv) in dry tetrahydrofuran (THF) with triethylamine (3 equiv) as a base (0°C → room temperature, 12 hours). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (overall yield: 58–62%).
Table 2: Reaction Optimization for Amide Coupling
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Temperature | 0°C → RT | Reduces side reactions |
| Base | Triethylamine | Neutralizes HCl |
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the chromenyl moiety or the acetylamino group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, modulating their activity. The chromenyl moiety can participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Position Variations
Para-Substituted Analog
Compound: N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide
- Key Difference: The acetylamino group is para-substituted on the phenyl ring.
- Para-substitution may enhance steric accessibility for target binding compared to meta-substitution.
5-Acetylamino-2-Methoxy Variant
Compound: N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide
- Key Difference: Addition of a methoxy group at the 2-position and acetylamino at the 5-position.
- Implications :
- Increased molecular weight (382.5 vs. 376.44) and lipophilicity due to the methoxy group.
- Methoxy groups can improve metabolic stability by reducing oxidative degradation.
Core Heterocycle Modifications
Phenoxy-Substituted Analog
Compound: N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide
- Key Difference: Chromen replaced with a 4-isopropylphenoxy group.
- Predicted boiling point (591.2°C) and density (1.190 g/cm³) suggest higher volatility than chromen derivatives.
Pyrazol-Core Derivative
Compound : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Difference : Chromen replaced with a pyrazol ring and dichlorophenyl group.
- Implications: Pyrazol rings enable coordination with metal ions, useful in catalysis or metalloenzyme inhibition.
Functional Group Additions
Indole-Substituted Analog
Compound: 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide
- Key Difference : Incorporation of an indole ring.
- Implications :
- Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets like serotonin receptors.
- Higher molecular weight (364.4 vs. 376.44) could affect pharmacokinetics.
Comparative Data Table
Research Findings and Implications
Substitution Position : Meta-substitution in the target compound may optimize steric and electronic interactions compared to para-substituted analogs, influencing target selectivity .
Heterocycle Impact : Chromen’s rigidity likely enhances binding to planar protein pockets, whereas pyrazol or indole cores offer versatility in metal coordination or neurotransmitter mimicry .
Functional Groups : Methoxy or chloro substituents improve stability or permeability but may introduce toxicity risks, as seen in pesticide-related acetamides (e.g., alachlor) .
Biological Activity
N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a coumarin core, which is known for its various biological effects. The structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds with a coumarin scaffold exhibit significant anticancer properties. For instance, derivatives of coumarin have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell migration and invasion. A study highlighted that certain coumarin-based compounds could effectively target and disrupt tumor vasculature, leading to enhanced anticancer efficacy .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10.5 | Induces apoptosis via caspase activation |
| Compound B | 5.0 | Inhibits cell migration and invasion |
Anticholinesterase Activity
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been evaluated due to its implications in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that related compounds exhibit strong inhibitory activity against AChE, with IC50 values ranging from 2.7 µM to 15 µM. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine .
| Study | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Study 1 | N-[3-(acetylamino)phenyl]-... | 12.0 | PMC11531508 |
| Study 2 | Coumarin Derivative | 2.7 | PMC11531508 |
Antimicrobial Activity
Compounds similar to N-[3-(acetylamino)phenyl]-... have also shown antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
-
Case Study: Neuroprotective Effects
- A study investigated the neuroprotective effects of a related coumarin derivative in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation.
-
Case Study: Anticancer Efficacy
- In vitro studies demonstrated that N-[3-(acetylamino)phenyl]-... significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
